N-(2-ethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxyphenyl group, a thiophenyl group, and a quinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate ketone under acidic conditions.
Introduction of the thiophenyl group: This step involves the use of a thiophene derivative, which can be introduced via a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the quinoline derivative.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group on the quinoline ring to a carboxamide group using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- N-(2-ethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- N-(2-ethoxyphenyl)-2-(thiophen-3-yl)quinoline-4-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and thiophenyl groups, along with the quinoline carboxamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H18N2O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-20-11-6-5-10-18(20)24-22(25)16-14-19(21-12-7-13-27-21)23-17-9-4-3-8-15(16)17/h3-14H,2H2,1H3,(H,24,25) |
InChI Key |
XGSDFAVMZCPJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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